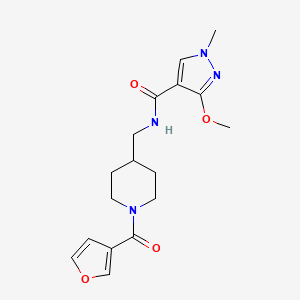

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

This compound features a piperidin-4-ylmethyl scaffold substituted with a furan-3-carbonyl group at the 1-position and a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide moiety at the methyl bridge.

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-20-10-14(16(19-20)24-2)15(22)18-9-12-3-6-21(7-4-12)17(23)13-5-8-25-11-13/h5,8,10-12H,3-4,6-7,9H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRIWGGENBWOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Furan-3-carbonyl Intermediate: The initial step involves the preparation of the furan-3-carbonyl chloride, which is achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

Piperidine Derivative Formation: The next step involves the reaction of the furan-3-carbonyl chloride with piperidine to form the furan-3-carbonyl piperidine intermediate.

Pyrazole Carboxamide Synthesis: The final step involves the coupling of the furan-3-carbonyl piperidine intermediate with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to form alcohol derivatives.

Substitution: The methoxy group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furan-3-carboxylic acid derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound employed in scientific research. It features a pyrazole ring with a methoxy group at the 3-position and a carboxamide moiety at the 4-position. It also has a piperidine ring linked to a furan-3-carbonyl substituent. The uniqueness of this compound is in its combination of functional groups and their arrangement, influencing its reactivity and biological interactions.

Scientific Research Applications

this compound has potential applications in medicinal chemistry because of its expected biological activities and may be a lead compound for creating new therapeutic agents that target inflammation or cancer pathways. Its unique structure could be explored for use in drug design and development. Compounds with a pyrazole structure are known for their diverse biological activities. this compound may exhibit significant pharmacological properties due to the presence of the pyrazole moiety, which has been associated with anti-inflammatory, analgesic, and anticancer activities.

Interaction Studies

Interaction studies are crucial to understand how this compound interacts with biological macromolecules such as proteins and enzymes. These studies typically involve:

- Calorimetry to measure the heat changes during binding events.

- Spectroscopy to observe changes in the compound's or target molecule's spectra upon interaction.

- Surface plasmon resonance to detect real-time binding kinetics.

Such studies will help clarify the compound's therapeutic potential and guide further development.

Structural Comparison

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl ((1-(furan-2-carbonyl)piperidin-4-yl)methyl)carbamate | Similar piperidine and furan structures | Different carbonyl positioning |

| Ethyl ((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)carbamate | Contains thiophene instead of furan | Variation in heterocyclic component |

| Ethyl ((1-(pyridine-3-carbonyl)piperidin-4-yl)methyl)carbamate | Substituted with pyridine | Potentially different biological activity due to nitrogen presence |

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often includes inhibition or activation of key signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A. Carboxamide vs. Sulfonamide Derivatives

- Target Compound : Contains a pyrazole-4-carboxamide group.

- N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1428372-87-5): Replaces carboxamide with sulfonamide, altering electronic properties and solubility.

B. Aromatic Substituent Modifications

- 1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide (CAS 1396868-32-8) : Substitutes the furan-3-carbonyl group with a trifluoromethylphenyl moiety. The electron-withdrawing CF₃ group increases metabolic stability but may reduce cell permeability compared to the furan ring .

Pharmacophore Core Comparisons

A. Piperidine-Based Analogs

- (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide : Replaces the pyrazole carboxamide with an indole ring. Indole derivatives often target serotonin receptors, whereas pyrazole carboxamides are prevalent in kinase inhibitors (e.g., JAK/STAT pathways) .

B. Pyrazolo-Pyrimidine Hybrids

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Integrates a chromenone-pyrazolopyrimidine core. Such hybrids are common in anticancer agents (e.g., CDK inhibitors), highlighting the versatility of pyrazole-containing scaffolds .

Structural and Pharmacokinetic Data

*Estimated based on molecular formula.

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is and it features several functional groups that may contribute to its biological activities. The presence of a pyrazole ring, piperidine moiety, and furan carbonyl group are significant for its pharmacological properties .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole, including the compound , exhibit notable antimicrobial properties. For instance, in vitro evaluations have shown that certain pyrazole derivatives possess significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial effects .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research has demonstrated that similar pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For example, one study reported that specific analogs inhibited the growth of ovarian cancer cells (A2780 and OVCAR3) by targeting glycogen synthase kinase 3β (GSK3β), leading to reduced cell invasion and migration .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Modulation : It affects cell cycle dynamics, particularly inducing G1 arrest in cancer cells.

- Apoptotic Pathways : The compound triggers apoptotic pathways in tumor cells, which is critical for its anticancer effects.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Study on Ovarian Cancer : A derivative showed significant cytotoxicity against ovarian cancer cells with an IC50 value of 5.46 nM, demonstrating potent inhibition of cell proliferation .

- Antimicrobial Efficacy : In another study, derivatives were tested against resistant strains of bacteria, showing promising results in reducing biofilm formation and overall bacterial viability .

Research Findings Summary

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for this compound?

A robust synthesis route should prioritize regioselective coupling, protecting group strategies for reactive sites (e.g., piperidine nitrogen), and efficient purification. For example, multi-step protocols for analogous pyrazole-piperidine hybrids involve condensation of activated carbonyl intermediates with amine derivatives, followed by chromatographic purification (e.g., silica gel with gradient elution) . Reaction monitoring via TLC or HPLC ensures intermediate stability, particularly for furan-containing moieties prone to oxidation .

Q. Which spectroscopic techniques are critical for characterizing intermediates and the final compound?

- NMR : H/C NMR confirms regiochemistry of pyrazole substitution and furan conjugation (e.g., aromatic protons at δ 6.5–7.5 ppm) .

- HRMS : Validates molecular weight with <5 ppm error, critical for distinguishing isobaric impurities .

- IR : Identifies carbonyl stretches (1650–1750 cm) and methoxy groups (∼1250 cm) .

Q. How can researchers evaluate the biological activity of this compound in preclinical studies?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Dose-response curves (IC/EC) quantify potency .

- Cellular models : Assess cytotoxicity (MTT assay) and selectivity via comparative profiling against related receptors .

- Metabolic stability : Use liver microsomes to predict pharmacokinetic liabilities .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide structural optimization?

- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., CB1 receptors). Prioritize binding poses with hydrogen bonds to pyrazole carbonyl and piperidine nitrogen .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify solvent-exposed regions for derivatization .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity to guide analog design .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological audit : Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell lines (e.g., HEK293 vs. CHO). Reproduce experiments with standardized protocols .

- Meta-analysis : Pool data from orthogonal assays (e.g., SPR vs. enzymatic activity) to identify outliers .

Q. What strategies optimize reaction conditions for challenging coupling steps?

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc)), ligands (XPhos), and solvents (DMF vs. THF) to maximize yield .

- In situ monitoring : Use ReactIR to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How do substituents on the pyrazole and piperidine rings affect physicochemical properties?

- LogP analysis : Replace methoxy with trifluoromethyl to enhance lipophilicity (clogP increase by ∼1.5) .

- Solubility : Introduce polar groups (e.g., -OH) at the piperidine methyl position to improve aqueous solubility (>50 µM) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Degradation pathways : Hydrolysis of the furan carbonyl under acidic conditions (pH <4) or photodegradation in UV light .

- Formulation : Use amber vials and lyophilization for long-term storage. Add antioxidants (e.g., BHT) to prevent oxidation .

Q. How can synthesis be scaled while maintaining purity?

- Process chemistry : Replace column chromatography with crystallization (e.g., ethyl acetate/hexane) for intermediates .

- PAT tools : Implement inline FTIR to monitor reaction endpoints and minimize byproducts .

Q. What docking strategies elucidate binding modes in proteins with unresolved crystal structures?

- Homology modeling : Build 3D models using templates with >30% sequence identity. Validate with Ramachandran plots .

- Ensemble docking : Test multiple conformations of flexible binding pockets (e.g., GPCRs) to account for induced-fit effects .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.